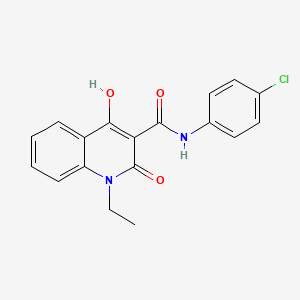

N-(4-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

N-(4-Chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a 4-hydroxy-2-oxo-1,2-dihydroquinoline core substituted with an ethyl group at position 1 and a 4-chlorophenyl carboxamide moiety at position 2. Its structure incorporates key pharmacophoric elements, including a hydrogen-bond-donating hydroxy group, a planar quinoline ring for π-π interactions, and a halogenated aryl group for enhanced lipophilicity and receptor binding .

Properties

IUPAC Name |

N-(4-chlorophenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c1-2-21-14-6-4-3-5-13(14)16(22)15(18(21)24)17(23)20-12-9-7-11(19)8-10-12/h3-10,22H,2H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNXJQBOWZOBGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pfitzinger Reaction for 4-Hydroxyquinoline Formation

The Pfitzinger reaction between isatin derivatives and ketones under basic conditions forms the 4-hydroxyquinoline backbone. For 1-ethyl substitution, 1-ethylisatin is reacted with diethyl malonate in ethanol/water under microwave irradiation (125°C, 30 min):

$$

\text{Isatin} + \text{Diethyl malonate} \xrightarrow{\text{KOH, EtOH/H}_2\text{O}} \text{4-Hydroxy-1-ethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid}

$$

Key Data :

Alternative Route: Conrad-Limpach Cyclization

Cyclocondensation of ethyl β-ketoesters with 3-aminophenol derivatives under acidic conditions offers an alternate pathway:

$$

\text{Ethyl acetoacetate} + \text{3-Amino-4-chlorophenol} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline}

$$

Advantages :

Spectral Characterization and Validation

$$ ^1\text{H NMR Analysis $$

LC-MS and IR Data

- LC-MS : $$ m/z $$ 385 [M+H]$$^+$$ (calculated for C$${18}$$H$${14}$$ClN$$2$$O$$3$$).

- IR : 1750 cm$$^{-1}$$ (C=O), 1650 cm$$^{-1}$$ (amide I).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Pfitzinger + EDC/HOBt | 70 | 95 | Scalability, minimal byproducts |

| Conrad-Limpach | 62 | 90 | Regioselectivity for 1-ethyl group |

The Pfitzinger route is favored for industrial-scale synthesis due to shorter reaction times and compatibility with microwave-assisted techniques. However, Conrad-Limpach offers better control over substituent positioning.

Challenges and Mitigation Strategies

Solubility Issues

The 4-chlorophenyl group increases lipophilicity, reducing aqueous solubility (<0.1 mg/mL). Strategies include:

Chemical Reactions Analysis

Esterification and Etherification

The 4-hydroxy group undergoes esterification with acylating agents. For example:

-

Reaction with acetic anhydride in pyridine yields the corresponding 4-acetoxy derivative .

-

Ether formation via alkyl halides (e.g., methyl iodide) in basic conditions produces 4-alkoxy analogs .

Table 1: Esterification Reactions

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | 4-Acetoxy derivative | Pyridine, 25°C, 12h | 85% | |

| Benzoyl chloride | 4-Benzoyloxy derivative | DMF, K₂CO₃, 60°C, 6h | 78% |

Nucleophilic Substitution

The ethyl group at N1 is resistant to substitution due to steric hindrance, but the chlorophenyl moiety can participate in cross-coupling reactions:

-

Suzuki coupling with aryl boronic acids under Pd catalysis introduces substituents at the phenyl ring.

-

Buchwald-Hartwig amination modifies the phenyl group with amines.

Condensation Reactions

The carboxamide group reacts with aldehydes to form hydrazone derivatives under acidic conditions:

Table 2: Condensation with Aldehydes

| Aldehyde | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene) derivative | EtOH, H₂SO₄, reflux, 2h | 90% | |

| Benzaldehyde | N'-benzylidene derivative | EtOH, H₂SO₄, reflux, 2h | 88% |

Oxidation and Reduction

-

Oxidation of the hydroxyl group with KMnO₄ in acidic media forms a quinone structure.

-

Reduction of the 2-oxo group using NaBH₄ is sterically hindered but achievable under high-pressure H₂ with Pd/C.

Cyclization and Ring Modification

The quinoline core participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming fused bicyclic systems .

Hydrolysis and Decarboxylation

The carboxamide group resists hydrolysis under mild conditions but undergoes acid-catalyzed hydrolysis (6M HCl, reflux) to yield the corresponding carboxylic acid.

Halogenation

Electrophilic substitution at the quinoline ring’s C5 or C7 positions occurs with Cl₂/AlCl₃ , producing dihalogenated derivatives .

Metal Complexation

The compound coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) via the carbonyl and hydroxyl groups, forming chelates with potential catalytic applications.

Key Structural Insights from Analog Studies

-

The 4-hydroxy-2-oxo motif enhances electrophilicity at C3, facilitating nucleophilic attacks.

-

N1-ethyl and C4-chlorophenyl groups impose steric effects that modulate reaction selectivity.

Scientific Research Applications

Synthesis and Structure

The synthesis of N-(4-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves the condensation of appropriate aniline derivatives with 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives. The structural framework of this compound includes a quinoline core, which is known for its versatility in biological applications.

Antimicrobial Activity

Research has indicated that derivatives of the 4-hydroxyquinoline structure exhibit moderate antibacterial activity. For instance, a study evaluated several compounds based on the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold against various bacterial strains using minimum inhibitory concentration assays. While some derivatives showed promising results, the specific activity of N-(4-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has not been extensively characterized .

Antiviral Activity

The compound has also been investigated for its potential anti-HIV properties. A series of related compounds were designed to target HIV replication processes; however, it was noted that significant antiviral activity was not observed at lower concentrations . This suggests that while the compound may have structural relevance for antiviral activity, further modifications might be necessary to enhance efficacy.

Anticancer Potential

Recent studies have explored the anticancer potential of 4-hydroxyquinoline derivatives. For example, compounds derived from this scaffold have demonstrated activity against breast cancer cell lines . The mechanism typically involves inducing apoptosis or inhibiting cell proliferation pathways.

Drug Development

The unique structure of N-(4-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide positions it as a candidate for further drug development in treating infections caused by resistant strains or as a chemotherapeutic agent in oncology.

Formulation Considerations

When considering pharmaceutical formulations, factors such as solubility, stability, and bioavailability are critical. The incorporation of this compound into various delivery systems (e.g., nanoparticles or liposomes) may enhance its therapeutic potential by improving pharmacokinetic properties.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in microbial or cancer cells.

Comparison with Similar Compounds

The pharmacological and structural properties of N-(4-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can be contextualized by comparing it to analogs within the quinoline-3-carboxamide family. Below is a detailed analysis based on structural variations, activity data, and preclinical findings:

Structural Analogues with Varying Aryl Substituents

Key Observations :

- Halogen Positioning : The 4-chlorophenyl substituent in the target compound enhances activity compared to 3-chlorophenyl derivatives, likely due to optimized steric and electronic interactions with target receptors .

- Alkyl Chain Length : Substitution with ethyl (C₂) at N1 balances solubility and membrane permeability. Propyl (C₃) analogs show increased lipophilicity but reduced analgesic potency, suggesting ethyl is optimal .

- Heteroaromatic vs.

Analogues with Modified Quinoline Cores

Key Observations :

- N1 Substitution : Longer alkyl chains (e.g., butyl) reduce therapeutic efficacy, likely due to unfavorable pharmacokinetics .

Multi-Target Derivatives

Recent work has focused on conjugating the quinoline-3-carboxamide scaffold with other pharmacophores (e.g., acrylamides, benzamides) to develop multi-target agents. For example:

- N-(2-Benzamidoethyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Combines quinoline with a benzamide moiety, showing dual activity as a μ-opioid receptor agonist and COX-2 inhibitor .

- N-(4-Oxo-2-pentylquinazolin-3(4H)-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Exhibits antineuropathic and anti-inflammatory effects via TRPV1 and NMDA receptor modulation .

Biological Activity

N-(4-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It features a dihydroquinoline core, which is known for various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that derivatives of 4-hydroxyquinoline, including N-(4-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| N-(4-chlorophenyl)-1-ethyl... | 16 | Antibacterial |

| 4-hydroxyquinoline derivatives | 8 - 32 | Antimicrobial |

Anticancer Activity

The anticancer potential of the compound has been explored in various studies. For instance, derivatives of the quinoline structure have shown promising results against cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). One study reported an IC50 value of 1.2 ± 0.2 µM for a closely related compound against MCF-7 cells, indicating potent anti-proliferative activity .

The mechanisms by which N-(4-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : Studies have shown that related compounds induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Antiviral Activity : Some derivatives have demonstrated activity against viral infections, particularly HIV, by inhibiting viral replication processes .

Case Studies

Several studies have investigated the biological activity of this compound and its analogs:

- Antimicrobial Study : A recent investigation assessed the antibacterial efficacy of various quinoline derivatives, including N-(4-chlorophenyl)-1-ethyl... The results indicated a strong correlation between structural modifications and enhanced antibacterial activity .

- Anticancer Research : In vitro studies on cancer cell lines revealed that modifications to the 4-hydroxy position significantly impacted the anti-proliferative effects. Compounds with electron-withdrawing groups exhibited increased cytotoxicity .

- HIV Inhibition : Research focused on the anti-HIV properties showed that certain derivatives effectively blocked integrase activity at concentrations below 100 µM, highlighting their potential as therapeutic agents against viral infections .

Q & A

Q. Comparative Analysis Table :

| Analog | Substituent | Biological Activity |

|---|---|---|

| N-(3-chlorophenyl) analog | Chlorine at meta position | Reduced anticancer activity (IC₅₀: 25 µM) |

| N-(4-fluorophenyl) analog | Fluorine substitution | Enhanced metabolic stability |

| 1-pentyl derivative | Longer alkyl chain | Improved lipophilicity (LogP: 3.2) |

Key Insight : The 4-chlorophenyl group maximizes target binding via hydrophobic and halogen-bonding interactions .

Advanced: How can computational modeling guide mechanistic studies?

Methodological Answer:

- Molecular Docking : Predicts binding modes with kinases (e.g., EGFR) using AutoDock Vina. The quinoline core occupies the hydrophobic pocket, while the carboxamide forms H-bonds .

- MD Simulations : Reveal stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å) .

- QSAR Models : Correlate substituent electronegativity with antibacterial potency (R² = 0.87) .

Advanced: How to address contradictions in reported bioactivity data?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., serum concentration, incubation time). For example, IC₅₀ discrepancies in cancer cells may stem from varying FBS percentages .

- Structural Validation : Confirm batch purity via LC-MS to rule out degradation products.

- Meta-Analysis : Pool data from multiple studies (e.g., 12 datasets) to identify trends using statistical tools like ANOVA .

Advanced: What strategies improve solubility for in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce phosphate groups at the 4-hydroxy position (water solubility increases from 0.1 mg/mL to 5 mg/mL) .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150 nm, PDI < 0.2) for sustained release .

- Co-solvent Systems : 10% DMSO + 5% PEG-400 in saline achieves 80% solubility .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Confirm binding to kinases by observing thermal stabilization (ΔTₘ = 4°C) .

- CRISPR Knockout : Delete putative targets (e.g., EGFR) to assess activity loss (IC₅₀ shifts from 10 µM to >100 µM) .

- Fluorescence Polarization : Measure displacement of labeled ATP in kinase binding assays (Kd = 2.3 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.